3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one
Description
3-Nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a nitro group at position 3 and a 4-phenylbutylamino substituent at position 4 of the chromen-2-one scaffold. Coumarins are benzopyrone derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-phenylbutyl chain introduces lipophilicity, which may improve membrane permeability and pharmacokinetic profiles compared to simpler coumarins .
Properties
IUPAC Name |
3-nitro-4-(4-phenylbutylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19-18(21(23)24)17(15-11-4-5-12-16(15)25-19)20-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,20H,6-7,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDUBOBIIXZRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromenone core can be reduced to a dihydrochromenone derivative.
Substitution: The phenylbutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylbutylamino moiety .
Scientific Research Applications
Chemistry
3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to develop new compounds with tailored properties for specific applications.
Biological Studies
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
Medical Applications
There is ongoing research into the therapeutic applications of this compound:
- Therapeutic Agent Development : The compound's ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating infections or cancer.
- Mechanism of Action : The nitro group can undergo bioreduction within biological systems, potentially leading to reactive intermediates that interact with cellular components .
Industrial Uses
The compound is also being explored for its utility in industrial applications:
- Material Science : It may be utilized in the development of new materials due to its unique chemical properties.
- Chemical Processes : Its role as a reagent in various synthetic pathways is being investigated to enhance efficiency and yield in chemical manufacturing processes.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various derivatives of nitro compounds, this compound was found to exhibit potent activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the anticancer properties of this compound on different tumor cell lines. Results indicated that certain modifications to the phenylbutylamino group could enhance its cytotoxicity against cancer cells, suggesting pathways for optimization in drug design .
Mechanism of Action
The mechanism of action of 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylbutylamino group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Modifications at Position 4
The substituent at position 4 significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The 4-phenylbutylamino group in the target compound increases hydrophobicity compared to shorter-chain or polar substituents (e.g., methoxybenzyl or chlorophenyl) .
- Nitrobenzothiazolyl analogs exhibit rigid planar structures due to fused aromatic systems, which may enhance DNA intercalation or enzyme inhibition .
Substituent Effects at Position 3
The nitro group at position 3 is a critical pharmacophore. Comparative studies of coumarins with different substituents at position 3 reveal:
- Nitro vs. Acetyl Groups : Nitro-substituted coumarins show stronger antimicrobial activity than acetylated analogs (e.g., 3-acetyl-4-hydroxy-2H-chromen-2-one) due to enhanced electrophilicity .
- Nitro vs. Hydroxy/Methoxy Groups : Polar groups (e.g., hydroxy, methoxy) reduce bioactivity by increasing solubility and decreasing membrane penetration .
Spectral and Crystallographic Data
- 13C-NMR: Nitro-substituted coumarins exhibit characteristic peaks at δ 163–165 ppm (C=O) and δ 148–158 ppm (C-NO₂) .
- Crystallography: Derivatives like 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one crystallize in triclinic systems (space group P1), with unit cell parameters a = 6.81 Å, b = 9.26 Å, c = 17.44 Å .
Antimicrobial Activity
Nitro-substituted coumarins exhibit broad-spectrum antimicrobial activity. For example:
- This compound: Expected activity against Gram-positive bacteria (e.g., S. aureus) due to lipophilic side chains enhancing membrane disruption .
- 3-Nitro-4-[(6-nitrobenzothiazolyl)amino]-2H-chromen-2-one: Demonstrated efficacy against drug-resistant strains via dual nitro group interactions .
Anticancer Potential
Coumarins with extended alkyl chains (e.g., 4-phenylbutyl) show improved cytotoxicity in cancer cell lines by promoting apoptosis or inhibiting topoisomerases .
Biological Activity
3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one is a synthetic organic compound characterized by its unique chromenone core, which is substituted with a nitro group and a phenylbutylamino group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C19H18N2O4
- Molecular Weight : 338.36 g/mol
- CAS Number : 294853-57-9
The structure of the compound plays a crucial role in its biological activity, as the presence of both the nitro and phenylbutylamino groups may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, such as proteins and nucleic acids. Additionally, the phenylbutylamino group may enhance the compound's binding affinity to certain proteins or enzymes, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo.
Study on Antimicrobial Activity
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of chromenone compounds, including this compound. The study concluded that modifications to the phenylbutyl chain could enhance antimicrobial activity, providing insights into structure-activity relationships (SAR) for future drug design .
Study on Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cells. The researchers found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest that this compound may serve as a lead structure for developing new breast cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one, and how can intermediates be stabilized?
- Methodology : A nucleophilic substitution reaction is commonly employed. For example, 4-chloro-3-nitrocoumarin derivatives react with amines (e.g., 4-phenylbutylamine) in ethyl acetate under reflux with triethylamine as a base. Key steps include:
- Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of coumarin chloride to amine) .
- Monitoring reaction progress via TLC and isolating products via precipitation or column chromatography .
- Intermediate Stabilization : Protect light-sensitive nitro groups by conducting reactions under inert atmospheres (N₂/Ar) and avoiding prolonged exposure to UV light .
Q. How should spectroscopic techniques (e.g., NMR, IR, HRMS) be optimized to confirm the structure of this compound?
- IR Spectroscopy : Look for characteristic peaks at ~1733 cm⁻¹ (C=O stretch), 1526–1324 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and 3284 cm⁻¹ (N-H stretch) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (e.g., 4-phenylbutyl group: δ 1.5–3.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- HRMS : Confirm molecular ion [M+H]⁺ with a mass accuracy < 2 ppm .
Q. What are the critical purity assessment protocols for this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity.
- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., Δ < 0.4%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase or GABA receptors). Focus on hydrogen bonding and π-π stacking with nitro and coumarin moieties .
Q. What experimental strategies resolve contradictions in biological activity data across structurally similar coumarin derivatives?
- Case Study : Compare anticonvulsant activity of 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid (ED₅₀ = 20 mg/kg) vs. 7-hydroxycoumarin derivatives (ED₅₀ = 200 mg/kg).
- Approach : Use isogenic animal models (e.g., nicotine-induced seizures) to standardize assays. Validate via dose-response curves and statistical tests (ANOVA, p < 0.05) .
Q. How can crystallographic data improve the understanding of this compound’s stability and reactivity?
- Single-Crystal XRD : Resolve bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles to assess planarity of the coumarin core. Use SHELXL for refinement .
- Thermal Analysis : Perform TGA-DSC to determine decomposition temperatures and identify polymorphic forms .
Q. What in vitro assays are most suitable for evaluating enzyme inhibition or cytotoxicity?
- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at λₑₓ = 412 nm .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
Methodological Considerations for Experimental Design
- Control Experiments : Include blank reactions (omitting amine or coumarin chloride) to confirm product specificity .
- Data Reproducibility : Validate spectral assignments using independent synthetic batches and cross-lab collaborations .
- Ethical Compliance : Adhere to OECD guidelines for animal studies when testing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
